2-Amino-n-methoxy-n,3-dimethylbenzamide
Overview
Description
“2-Amino-n-methoxy-n,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-Amino-n-methoxy-n,3-dimethylbenzamide” involves the reaction of 2-amino-3-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 20℃ for 24 hours . The reaction mixture is then treated with triethylamine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .Physical And Chemical Properties Analysis
The boiling point of “2-Amino-n-methoxy-n,3-dimethylbenzamide” is not provided . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Crystallography
The compound “2-Amino-n-methoxy-n,3-dimethylbenzamide” has been studied for its crystal structure . The crystal structure of this compound was determined using X-ray diffraction methods . The compound was obtained as colorless crystals (ethanol) and the crystal structure was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
Synthesis
The synthesis of “2-Amino-n-methoxy-n,3-dimethylbenzamide” was carried out according to procedures described previously . The compound was obtained as colorless crystals (ethanol). The synthesis was carried out starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Activity
The compound has been studied for its antioxidant activity . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been studied for its antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Anti-HIV Activity
Indole derivatives, which are structurally similar to “2-Amino-n-methoxy-n,3-dimethylbenzamide”, have been synthesized and screened for their anti-HIV activity . These compounds were tested against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Drug Discovery
Amide compounds, which include “2-Amino-n-methoxy-n,3-dimethylbenzamide”, have been used in drug discovery . These compounds have been widely used in medical, industrial, biological and potential drug industries .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown
Biochemical Pathways
Without specific information on the target of 2-Amino-n-methoxy-n,3-dimethylbenzamide, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide’s action are currently unknown
properties
IUPAC Name |
2-amino-N-methoxy-N,3-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXSPMKNKFDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-n-methoxy-n,3-dimethylbenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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